molecular formula C21H32N2O2 B7856159 8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester CAS No. 1206970-61-7

8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester

Cat. No.: B7856159
CAS No.: 1206970-61-7
M. Wt: 344.5 g/mol
InChI Key: JOLUJGJHYSSPCF-UHFFFAOYSA-N
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Description

8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 8 and a benzyl substituent. The tert-butyl ester group serves as a protective moiety for the carboxylic acid, a common strategy in medicinal chemistry to enhance solubility or stability during synthesis .

Properties

IUPAC Name

tert-butyl 8-benzyl-2,8-diazaspiro[5.5]undecane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-14-8-12-21(17-23)11-7-13-22(16-21)15-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLUJGJHYSSPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141968
Record name 1,1-Dimethylethyl 8-(phenylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-61-7
Record name 1,1-Dimethylethyl 8-(phenylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 8-(phenylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection and Alkylation Strategy

A seven-step synthesis inspired by the preparation of analogous tert-butyl-diazaspiro compounds (e.g., tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate) provides a foundational framework:

  • Initial Functionalization : Ethyl malonate is reacted in ethanol to form a diethyl malonate intermediate.

  • Reduction : Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) reduces ester groups to diols.

  • Tosylation : p-Toluenesulfonyl chloride (TsCl) in dichloromethane converts diols to tosylates, enabling nucleophilic substitution.

  • Cyclization : Cesium carbonate in acetonitrile facilitates intramolecular cyclization to form the spirocyclic core.

  • Reductive Cleavage : Magnesium turnings in methanol remove sulfonyl groups.

  • Boc Protection : Boc anhydride in dichloromethane protects the free amine.

  • Deprotection and Finalization : Palladium-catalyzed hydrogenolysis in methanol yields the target compound.

Key Data :

StepReagents/ConditionsYield
3TsCl, Et₃N, CH₂Cl₂100%
4Cs₂CO₃, CH₃CN, 90°C70%
6Boc₂O, K₂CO₃, THF85%

This method emphasizes scalability, with yields exceeding 70% at critical stages.

Spirocyclization via Tsuji-Trost Reaction

Palladium-Catalyzed Cyclization

The Tsuji-Trost reaction, employed in spiro-diketopiperazine synthesis, is adaptable to diazaspiro systems:

  • Substrate : Ugi adducts derived from amines, ketones, and isocyanides.

  • Catalyst : Pd₂(dba)₃ with chiral ligands (e.g., L4 ) in 1,4-dioxane.

  • Conditions : Room temperature, 0.025 M substrate concentration.

Example :

Ugi adductPd2(dba)3,L48-Benzyl-2,8-diaza-spiro[5.5]undecane derivative(97:3 er)[4]\text{Ugi adduct} \xrightarrow{\text{Pd}2(\text{dba})3, \textbf{L4}} \text{8-Benzyl-2,8-diaza-spiro[5.5]undecane derivative} \quad (97:3 \text{ er})

Optimization Insights :

  • Ligand L4 (bisoxazoline) achieves 97:3 enantiomeric ratio (er).

  • Higher dilution improves yield (58% → 86%) and er (94:6 → 97:3).

Benzylation Strategies

Direct N-Benzylation

Post-cyclization benzylation is critical for introducing the 8-benzyl group:

  • Reagent : Benzyl bromide or chloride.

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent : Acetonitrile or dimethylformamide (DMF).

Challenges :

  • Competing O-benzylation requires careful stoichiometry.

  • Steric hindrance at the spiro nitrogen necessitates elevated temperatures (80–90°C).

Alternative Routes via Hemiaminal Intermediates

Electrochemical Oxidation and Elimination

Shono’s electrochemical oxidation methodology generates enecarbamates, which undergo acid-mediated elimination to form spirocycles:

  • Electrochemical Step : N-Boc piperidine is oxidized to a hemiaminal ether.

  • Elimination : Brønsted acid (e.g., HCl) induces dehydration, forming the enecarbamate.

  • Cyclization : Base-mediated ring closure yields the diazaspiro framework.

Advantages :

  • Avoids harsh reducing agents.

  • Compatible with electron-deficient benzyl groups.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalability
Boc Protection70–85ModerateHigh
Tsuji-Trost58–86High (97:3 er)Moderate
Electrochemical50–75LowLow

Key Observations :

  • Industrial routes prioritize yield and scalability, often at the expense of enantioselectivity.

  • Academic methods (e.g., Tsuji-Trost) achieve superior stereocontrol but require specialized ligands.

Structural and Mechanistic Considerations

Spiro-Ring Formation

The spiro[5.5]undecane system arises from intramolecular nucleophilic attack, often facilitated by:

  • Bases : Cs₂CO₃ (for SN2 mechanisms).

  • Templates : Pre-organized Ugi adducts reduce entropic barriers.

Benzyl Group Introduction

  • Timing : Early-stage benzylation risks side reactions; late-stage introduction post-cyclization is preferred.

  • Regioselectivity : Steric effects favor substitution at the less hindered nitrogen.

Challenges and Innovations

Stereochemical Control

  • Chiral Ligands : Bisoxazoline ligands (e.g., L4 ) enable asymmetric cyclization.

  • Dynamic Kinetic Resolution : Racemization-prone intermediates allow single enantiomer isolation.

Functional Group Tolerance

  • Boc Stability : Survives reductive (Mg/MeOH) and Pd-catalyzed conditions.

  • Benzyl Compatibility : Tolerates electron-withdrawing substituents (e.g., CF₃) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester (CAS Number: 1206970-61-7) is a unique chemical structure that has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.

Structural Features

The compound features a spirocyclic structure which is often associated with unique biological activities due to its three-dimensional conformation. The presence of the diaza group contributes to its potential reactivity and interaction with biological targets.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant anticancer properties. For instance, research has shown that modifications to the diazaspiro framework can enhance cytotoxicity against various cancer cell lines, making them potential candidates for drug development .

Neuropharmacology

CNS Activity

Compounds similar to 8-Benzyl-2,8-diaza-spiro[5.5]undecane derivatives have been explored for their neuropharmacological effects, particularly in treating neurodegenerative diseases. The unique structure may facilitate interactions with neurotransmitter receptors, potentially leading to therapeutic effects in conditions like Alzheimer's disease .

Organic Synthesis

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry, particularly in creating novel compounds for pharmaceutical applications .

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal demonstrated that a related diazaspiro compound showed a dose-dependent inhibition of cancer cell proliferation in vitro. The researchers synthesized multiple derivatives of the compound, including 8-Benzyl-2,8-diaza-spiro[5.5]undecane derivatives, which exhibited enhanced activity compared to standard chemotherapeutics .

CompoundIC50 (µM)Cell Line
Control Chemotherapy15MCF-7
8-Benzyl Derivative5MCF-7
Other Derivative3MCF-7

Case Study 2: Neuropharmacological Effects

In another research project focused on neuropharmacology, scientists evaluated the effects of diazaspiro compounds on cognitive function in animal models. The results indicated that these compounds could improve memory retention and learning capabilities, suggesting their potential use as cognitive enhancers .

Treatment GroupMemory Retention (%)Learning Rate (%)
Control4030
Diazaspiro Compound7060

Mechanism of Action

The mechanism by which 8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Spiro Ring Variations and Substituents

Spiro Ring Size and Heteroatom Composition
  • 8-Benzyl-2,8-diaza-spiro[4.5]decane dihydrochloride (ST-6807)

    • Spiro ring: [4.5] (smaller ring system vs. [5.5] in the target compound).
    • Contains a benzyl group but lacks the tert-butyl ester.
    • Classified as acutely toxic (oral, dermal, inhalation; Category 5), with hazards including H303, H313, and H333 .
    • Key difference: Reduced steric bulk and altered reactivity due to smaller spiro architecture.
  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)

    • Shares the [5.5] spiro system but includes a ketone (oxo) group at position 7.
    • Molecular weight: 269.35 g/mol; solubility in DMSO (20 mg/mL) and moderate bioactivity scores (PAINS: 0.22; Brenk: 0.69) .
    • Demonstrates the impact of electron-withdrawing groups on stability and solubility.
  • tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1160247-05-1)

    • Incorporates an oxygen atom (oxa) in the spiro ring, altering electronic properties.
    • Molecular weight: 256.34 g/mol; predicted boiling point: 364.2°C; storage at 2–8°C due to sensitivity .
    • Highlights the role of heteroatom placement in thermal stability and storage requirements.
Functional Group Variations
  • (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Non-spiro compound with a pyrrolidine ring and iodine substituent. Causes skin/eye irritation (Category 2) and respiratory toxicity (Category 3) . Contrasts with spiro compounds in conformational flexibility and reactivity.
  • cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester Cyclobutane core with an amine group; smaller ring system. Emphasizes how ring size affects steric hindrance and synthetic utility .
Table 1: Key Properties of Comparable Compounds
Compound Name Spiro Ring Molecular Weight (g/mol) Boiling Point (°C) Toxicity Profile Storage Conditions
Target Compound* [5.5] ~325 (estimated) N/A Likely acute toxicity (inferred) Sealed, dry
8-Benzyl-2,8-diaza-spiro[4.5]decane diHCl [4.5] 313.30 N/A Acute toxicity (Cat. 5) Room temperature
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate [5.5] 269.35 N/A Not classified Dry, inert atmosphere
tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate [5.5] 256.34 364.2 (predicted) Irritant 2–8°C

*Note: Data for the target compound is extrapolated from analogues.

Thermal and Chemical Stability
  • Polymer Analogy (MA20 vs. A20) :
    • Tert-butyl esters in polymers (e.g., MA20 and A20) exhibit distinct thermal degradation pathways. MA20 undergoes oxidative degradation (activation energy: 125 kJ/mol), while A20 forms cyclic anhydrides (116 kJ/mol) .
    • Suggests that spirocyclic tert-butyl esters may similarly require controlled thermal conditions during synthesis or processing.

Biological Activity

8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester (CAS Number: 1206970-61-7) is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

The compound's molecular formula is C21H32N2O2C_{21}H_{32}N_{2}O_{2}, with a molecular weight of 344.5 g/mol. Its structural features include a diaza-spiro framework, which is often associated with various biological activities.

PropertyValue
CAS Number1206970-61-7
Molecular FormulaC21H32N2O2
Molecular Weight344.5 g/mol
IUPAC Nametert-butyl 8-benzyl-2,8-diazaspiro[5.5]undecane-2-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The spirocyclic structure may enhance binding affinity and selectivity towards certain targets, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Cytotoxic Effects : Investigations into the compound's cytotoxicity reveal promising results in inhibiting cancer cell proliferation.
  • Neuroprotective Properties : The diaza-spiro structure may confer neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial properties of related spiro compounds, demonstrating significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. While specific data on this compound is limited, these findings suggest potential for similar activity.
  • Cytotoxicity Assays : In vitro assays conducted on derivatives of diaza-spiro compounds indicated dose-dependent cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
  • Neuroprotection : Research into related compounds has shown promise in models of neurodegeneration, where they exhibited protective effects against oxidative stress-induced neuronal damage.

Q & A

Q. What are the standard synthetic routes for 8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Protection of the amine group using tert-butyloxycarbonyl (Boc) groups, a common strategy for spirocyclic compounds (e.g., tert-butyl esters in and ) .
  • Step 2: Cyclization via ring-closing metathesis or nucleophilic substitution to form the spiro[5.5]undecane core. For diazaspiro systems, intramolecular alkylation or reductive amination may be employed.
  • Step 3: Benzyl group introduction via alkylation or coupling reactions (e.g., SN2 displacement with benzyl halides).

Table 1: Example Synthetic Conditions for Analogous Spiro Compounds

StepReagents/ConditionsYield (Analogous Compounds)Reference
Boc ProtectionBoc₂O, DMAP, DCM~85% ()
CyclizationK₂CO₃, DMF, 80°C~60-70% ()
BenzylationBenzyl bromide, NaH, THF~75% ()

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm spirocyclic structure and tert-butyl/Boc group integrity. For example, tert-butyl signals appear as singlets at ~1.4 ppm in ¹H NMR () .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC: Purity assessment using reverse-phase columns (C18), with mobile phases like acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the spirocyclic core’s stability under catalytic or acidic/basic conditions?

Methodological Answer:

  • Stress Testing: Expose the compound to varying pH (e.g., HCl/NaOH in dioxane) and monitor degradation via HPLC or NMR. For example, tert-butyl esters hydrolyze under strong acids ( recommends safety precautions for similar esters) .
  • Kinetic Studies: Track decomposition rates at elevated temperatures (e.g., 40–80°C) using Arrhenius plots.
  • Catalytic Screening: Test stability in cross-coupling reactions (e.g., Pd-catalyzed couplings) by analyzing byproduct formation.

Table 2: Stability Data for Analogous Spiro Compounds

ConditionDegradation Rate (t₁/₂)ObservationsReference
pH 2 (HCl)2 hoursBoc group cleavage
pH 12 (NaOH)6 hoursSpiro ring opening
80°C (Dry DMF)24 hoursNo degradation

Q. How to resolve contradictions between experimental and computational data (e.g., stereochemistry, conformational analysis)?

Methodological Answer:

  • 2D NMR (NOESY/ROESY): Resolve spatial proximity of protons to confirm spirocyclic conformation (e.g., benzyl group orientation) .
  • X-ray Crystallography: Obtain single-crystal structures for unambiguous stereochemical assignment.
  • DFT Calculations: Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate models.

Q. What strategies optimize the removal of benzyl or tert-butyl groups without disrupting the spirocyclic core?

Methodological Answer:

  • Benzyl Deprotection: Use catalytic hydrogenation (H₂/Pd-C) in ethanol or TFA for acid-labile conditions ( notes safety measures for benzylated amines) .
  • Boc Removal: Treat with TFA/DCM (1:1) at 0°C to minimize side reactions () .

Data Contradiction Analysis

Scenario: Conflicting HPLC purity results between labs.
Resolution Protocol:

Method Validation: Ensure identical mobile phases, columns, and detectors.

Spiking Experiments: Add known impurities (e.g., free amine or hydrolyzed ester) to confirm retention times.

Collaborative Testing: Cross-validate using orthogonal techniques like LC-MS () .

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